molecular formula C28H22N3O2P B15126061 (R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine

(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine

Cat. No.: B15126061
M. Wt: 463.5 g/mol
InChI Key: VNZOIMHWPUOBJZ-UHFFFAOYSA-N
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Description

®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine: is a complex organic compound characterized by its unique structure, which includes an epoxyphosphanooxy group and a dibenzo[e,g][1,4]diazocin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[e,g][1,4]diazocin core: This can be achieved through a cyclization reaction involving appropriate aromatic diamines and aldehydes under acidic conditions.

    Introduction of the epoxyphosphanooxy group: This step involves the reaction of the dibenzo[e,g][1,4]diazocin intermediate with an epoxide and a phosphoric acid derivative under controlled temperature and pH conditions.

    N,N-Dimethylation: The final step involves the methylation of the amine groups using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the epoxyphosphanooxy group, converting it to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Biochemistry: Used in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-N,N-Dimethyl-6,7-diphenyl-1,12-(hydroxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine
  • ®-N,N-Dimethyl-6,7-diphenyl-1,12-(methoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine

Uniqueness

  • Epoxyphosphanooxy Group : The presence of the epoxyphosphanooxy group distinguishes it from other similar compounds, providing unique reactivity and potential applications.
  • Chirality : The ®-configuration adds to its uniqueness, potentially leading to different biological activities compared to its (S)-enantiomer.

This detailed article provides a comprehensive overview of ®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H22N3O2P

Molecular Weight

463.5 g/mol

IUPAC Name

N,N-dimethyl-7,8-diphenyl-15,17-dioxa-6,9-diaza-16-phosphatetracyclo[8.7.2.05,18.014,19]nonadeca-1,3,5(18),6,8,10(19),11,13-octaen-16-amine

InChI

InChI=1S/C28H22N3O2P/c1-31(2)34-32-23-17-9-15-21-25(23)26-22(16-10-18-24(26)33-34)30-28(20-13-7-4-8-14-20)27(29-21)19-11-5-3-6-12-19/h3-18H,1-2H3

InChI Key

VNZOIMHWPUOBJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1OC2=CC=CC3=C2C4=C(C=CC=C4O1)N=C(C(=N3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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